molecular formula C19H18Cl2N6 B10919401 1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10919401
M. Wt: 401.3 g/mol
InChI Key: NGAFGZNFIIPUSJ-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group and two 1,5-dimethylpyrazol-4-yl groups attached to a central pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and aryl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt critical biological processes in the pathogens . Molecular docking studies have shown that pyrazole derivatives can bind to specific protein targets, leading to the inhibition of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Properties

Molecular Formula

C19H18Cl2N6

Molecular Weight

401.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H18Cl2N6/c1-11-16(9-22-25(11)3)18-8-19(17-10-23-26(4)12(17)2)27(24-18)15-6-13(20)5-14(21)7-15/h5-10H,1-4H3

InChI Key

NGAFGZNFIIPUSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

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